molecular formula C6H14ClN B3148724 N-Propyl-2-propen-1-amine hydrochloride CAS No. 65512-41-6

N-Propyl-2-propen-1-amine hydrochloride

Cat. No. B3148724
CAS RN: 65512-41-6
M. Wt: 135.63 g/mol
InChI Key: ILPHROHJLPNGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Propyl-2-propen-1-amine hydrochloride” is a chemical compound. Its base compound, 2-Propen-1-amine, also known as Allylamine, has the molecular formula C3H7N . The hydrochloride version of this compound has the molecular formula C3H8ClN .


Molecular Structure Analysis

The molecular structure of 2-Propen-1-amine, the base compound, is available as a 2D Mol file or a computed 3D SD file . The specific molecular structure of “this compound” is not provided in the search results.


Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “this compound” are not detailed in the search results, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .

Scientific Research Applications

Asymmetric Synthesis

N-Propyl-2-propen-1-amine hydrochloride is used in asymmetric synthesis, particularly in the production of potential treatments for human papillomavirus infections. A key step in this process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving high disastereofacial selectivity (Boggs et al., 2007).

Generation and Rearrangements of Ylides

This compound plays a role in the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. In this context, it is used for catalysis, notably in reactions resulting in the formation of α-amino ketones (D. Zotto et al., 2000).

Polymeric Prodrug Synthesis

It is involved in the synthesis of vinyl ether type polymeric prodrugs. Such applications are significant in the development of controlled drug release systems, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) (Babazadeh, 2008).

Functional Modification of Hydrogels

This compound is used in the functional modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. These modifications enhance their thermal stability and antibacterial properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Methamphetamine Synthesis Impurity Profiling

While related to drug synthesis, an interesting application is in the profiling of methamphetamine impurities to understand drug trafficking routes. This compound is identified as a key impurity in certain synthetic routes, providing valuable forensic information (Kunalan et al., 2009).

Chitosan Hydrogel Development

This compound is also crucial in the development of chitosan hydrogels for drug delivery. The hydrogels show pH and temperature-responsive swelling ratios, indicating potential in targeted drug delivery systems (Karimi et al., 2018).

Secondary Acetamide Deprotection

In organic chemistry, this compound is used for the deprotection of secondary acetamides. This process is notable for its mild conditions and efficiency (Koenig et al., 2009).

Safety and Hazards

Propylamine, a related compound, is flammable and can cause burns and eye damage. It is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment . The specific safety and hazards associated with “N-Propyl-2-propen-1-amine hydrochloride” are not detailed in the search results.

properties

IUPAC Name

N-prop-2-enylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-5-7-6-4-2;/h3,7H,1,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHROHJLPNGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl-2-propen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Propyl-2-propen-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Propyl-2-propen-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Propyl-2-propen-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Propyl-2-propen-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Propyl-2-propen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.